molecular formula C14H19N3O B2786267 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797803-32-7

1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2786267
CAS No.: 1797803-32-7
M. Wt: 245.326
InChI Key: SJOUBFLWAQXOHZ-UHFFFAOYSA-N
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Description

1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a piperazine ring substituted with a prop-2-ynyl group.

Preparation Methods

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the initial formation of the pyridine derivative followed by the introduction of the piperazine ring. The process may involve purification steps such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: The compound can be reduced to remove the prop-2-ynyl group.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

  • Substitution: Electrophilic substitution can be achieved using reagents like nitric acid or halogens.

Major Products Formed:

  • Oxidation: 1-[(4-Hydroxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine.

  • Reduction: 1-[(4-Methoxypyridin-2-yl)methyl]-4-ethynylpiperazine.

  • Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction with various biomolecules.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 4-Methoxypyridine-2-carbaldehyde

  • Prop-2-ynylpiperazine

  • 4-(Prop-2-yn-1-yl)piperazine

Uniqueness: 1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to its specific combination of functional groups and structural features, which differentiate it from other similar compounds. Its distinct chemical properties make it suitable for specialized applications.

Properties

IUPAC Name

1-[(4-methoxypyridin-2-yl)methyl]-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-6-16-7-9-17(10-8-16)12-13-11-14(18-2)4-5-15-13/h1,4-5,11H,6-10,12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOUBFLWAQXOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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